molecular formula C18H22IN5O B2678217 N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923150-79-2

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2678217
CAS No.: 923150-79-2
M. Wt: 451.312
InChI Key: ZFLMJEBLWSGKIL-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group, a piperazine ring, and an iodinated benzoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Iodination of the benzoyl group:

    Final coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the ethylated pyrimidine core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzoyl group to a corresponding alcohol.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce alcohols, and substitution reactions may result in various substituted benzoyl derivatives.

Scientific Research Applications

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
  • N-ethyl-2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
  • N-ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Uniqueness

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets and improved therapeutic properties compared to its chloro, bromo, and fluoro analogs.

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMJEBLWSGKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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